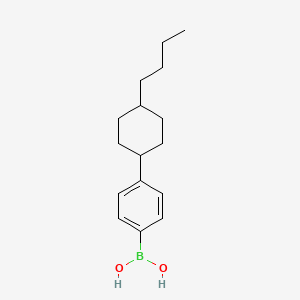
4-(trans-4-Butylcyclohexyl)phenylboronic acid
カタログ番号 B1283672
CAS番号:
315220-11-2
分子量: 260.2 g/mol
InChIキー: XAPVHVFVQKPDAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(trans-4-Butylcyclohexyl)phenylboronic acid (4-TBCHPA) is a boronic acid derivative that is widely used in various scientific research applications. It is a versatile compound that can be used in organic synthesis, as a catalyst, and as a reagent for various biochemical and physiological studies.
科学的研究の応用
Fluorescence Imaging and Tumor Therapy
- Summary of Application: PBA-based functional chemical materials have been widely used in imaging and tumor therapy . They enhance cellular uptake and are used for active targeting of cancer cells and tumors .
- Methods of Application: PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .
- Results or Outcomes: PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .
Enrichment of cis-diol Containing Molecules
- Summary of Application: Phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .
- Methods of Application: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
- Results or Outcomes: The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
Suzuki-Miyaura Cross-Couplings
- Summary of Application: Phenylboronic acids, including 4-butylphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboronic acids with organic halides .
- Methods of Application: The reaction generally involves a palladium catalyst, an organoboronic acid, an organic halide, and a base .
- Results or Outcomes: The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds, an essential step in the synthesis of many organic compounds .
Palladium-Catalyzed Oxidative Heck-Type Reactions
- Summary of Application: Phenylboronic acids, including 4-butylphenylboronic acid, are used in palladium-catalyzed oxidative Heck-type reactions . This reaction is a type of palladium-catalyzed process that allows the formation of carbon-carbon bonds .
- Methods of Application: The reaction generally involves a palladium catalyst, an organoboronic acid, and an organic halide .
- Results or Outcomes: The palladium-catalyzed oxidative Heck-type reaction is a powerful method for creating carbon-carbon bonds, an essential step in the synthesis of many organic compounds .
Liquid Crystal Display (LCD) Technology
- Summary of Application: Certain phenylboronic acid derivatives, such as 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, are used in the production of liquid crystal displays (LCDs) .
- Methods of Application: These compounds are used in the synthesis of liquid crystals, which are then used in the production of LCD screens .
- Results or Outcomes: The use of these compounds in LCD technology has contributed to the development of high-resolution, energy-efficient displays .
特性
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVHVFVQKPDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572953 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Butylcyclohexyl)phenylboronic acid | |
CAS RN |
315220-11-2 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(5-Bromo-6-methylpyridin-2-yl)methanol
137778-11-1
N-(3-Aminopropyl)-thiomorpholine
75653-87-1
Proscaline
39201-78-0

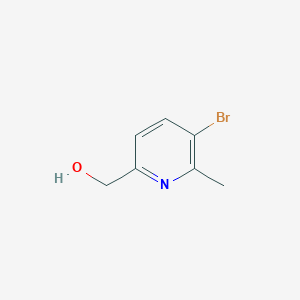
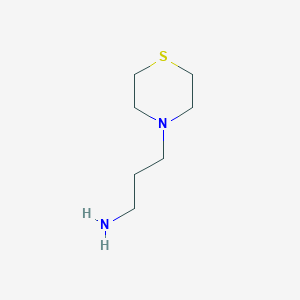
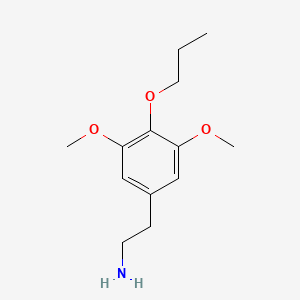
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

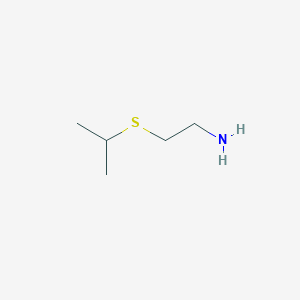
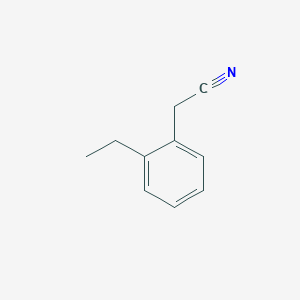

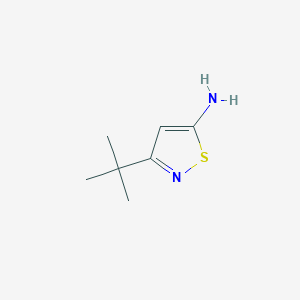



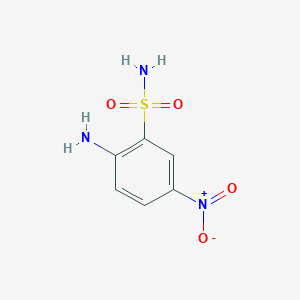
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)